2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride
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Overview
Description
2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride is a chemical compound with a unique spirocyclic structure. It is often used in various fields of scientific research due to its distinctive chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride typically involves the reaction of a suitable amine with an epoxide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a catalytic amount of acid to facilitate the ring closure. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biochemical effects. The spirocyclic structure of the compound allows it to fit into specific binding sites, enhancing its efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxa-8-Azaspiro[4.5]Decane
- 6,10-Dioxa-2-Azaspiro[4.5]Decane
Uniqueness
2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a more versatile reagent in various chemical processes.
Properties
IUPAC Name |
2,6-dioxa-9-azaspiro[4.5]decane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-3-9-6-7(1)5-8-2-4-10-7;/h8H,1-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBORGCFQAHAJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CNCCO2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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